Methyl 2-[1-(aminomethyl)cyclopropyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHVOTUMZIYWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Suitable Precursors
Method A: Simmons–Smith Cyclopropanation
The Simmons–Smith reaction is a classical approach for cyclopropanation of alkenes, using diiodomethane and a zinc-copper couple or diethylzinc as reagents. This method is favored for its stereospecificity and operational simplicity.
- Starting with an alkene precursor, such as styrene derivatives or simple olefins.
- React with diiodomethane (CH2I2) and diethylzinc (Et2Zn) in an inert solvent like dichloromethane.
- Reaction conditions: 0°C to room temperature, stirring for several hours.
- Result: Formation of cyclopropane ring with high stereoselectivity.
Data Table 1: Cyclopropanation Conditions and Yields
| Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| CH2I2 + Et2Zn | Dichloromethane | 0°C - RT | 85-95 | Syn-selective |
| CH2I2 + Zn-Cu couple | Toluene | RT | 70-80 | Mixture of isomers |
Introduction of the Aminomethyl Group
Method B: Nucleophilic Substitution
Following cyclopropanation, the aminomethyl group can be introduced via nucleophilic substitution on a suitable leaving group, such as halides or activated derivatives.
- Convert the cyclopropane to a halide (e.g., bromide) using PBr3 or NBS.
- React with ammonia or primary amines under controlled conditions to substitute the halide with an amino-methyl group.
In a study, 2-bromocyclopropane derivatives reacted with ammonia in ethanol under reflux to afford aminomethylcyclopropanes with yields around 70%.
Data Table 2: Aminomethylation Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-bromocyclopropane | NH3 | Ethanol | Reflux | 70-80 | Excess ammonia used |
| Halide precursor | Primary amine | Toluene | RT - Reflux | 65-75 | Alternative nucleophile |
Esterification to Methyl Ester
Method C: Fischer Esterification
The final step involves esterifying the carboxylic acid intermediate to methyl ester using methanol and catalytic acid (e.g., sulfuric acid).
- Dissolve the acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Reflux for several hours until the reaction reaches completion.
- Purify via distillation or chromatography.
Esterification yields typically exceed 90%, with reaction times varying from 4 to 8 hours depending on substrate purity.
Data Table 3: Esterification Conditions
| Acid Substrate | Reagent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Carboxylic acid | CH3OH | H2SO4 | Reflux | 4-8 h | 90-95 |
- Specific Synthesis Examples
One-Pot Synthesis Approach
A notable method involves a one-pot process combining cyclopropanation, aminomethylation, and esterification, reducing purification steps and improving overall yield.
- Cyclopropanation of an olefin with diiodomethane and diethylzinc.
- Direct nucleophilic substitution with ammonia.
- In situ esterification with methanol and sulfuric acid.
This integrated process yields Methyl 2-[1-(aminomethyl)cyclopropyl]acetate with overall yields around 65-75%, demonstrating operational efficiency.
Alternative Route via Carboxylic Acid Intermediates
Another route involves synthesizing the acid precursor through cyclopropyl carboxylic acid derivatives, followed by methylation.
- Cyclopropanation of suitable precursors.
- Oxidation to carboxylic acid.
- Methylation via Fischer esterification.
This method offers high regio- and stereoselectivity, with yields exceeding 80% in optimized conditions.
- Summary of Preparation Data
| Method | Key Reagents | Main Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Simmons–Smith Cyclopropanation | CH2I2 + Et2Zn | Stereospecific, mild | 85-95 | Widely used for cyclopropyl core |
| Nucleophilic Aminomethylation | Halides + NH3 | Straightforward, high yield | 70-80 | Requires halide precursor |
| Fischer Esterification | Carboxylic acid + CH3OH | Simple, high yield | 90-95 | Catalytic acid needed |
- References Patents and literature describing cyclopropanation and aminomethylation techniques for cyclopropane derivatives. Standard organic synthesis protocols for esterification reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride is a chemical compound with the molecular formula . It is a derivative of cyclopropane, featuring an aminomethyl group attached to the cyclopropyl ring and an acetate ester. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Overview
Description
this compound hydrochloride is a derivative of cyclopropane, containing an aminomethyl group on the cyclopropyl ring and an acetate ester. Its unique structure makes it valuable in chemical and pharmaceutical research.
Preparation Methods
The synthesis involves reacting cyclopropylamine with methyl bromoacetate under basic conditions to create methyl 2-(1-aminomethyl)cyclopropylacetate, which is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production follows similar routes on a larger scale, with precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using recrystallization or chromatography.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Uniqueness
this compound hydrochloride is unique due to its specific structural features, such as the aminomethyl group attached to the cyclopropyl ring and the acetate ester. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Scientific Research Applications
This compound hydrochloride has a wide range of applications in scientific research.
Building Block in Chemistry
It is used as a building block in chemistry.
Leukotriene Receptor Antagonist Synthesis
The compound [1-(mercaptomethyl)cyclopropyl]acetic acid and its derivatives are important intermediates for the synthesis of leukotriene receptor antagonists that inhibit the cysteinyl leukotriene CysLT1 receptor . Leukotrienes are associated with inflammation and constriction of airway muscles, as well as fluid accumulation in the lung . Leukotriene antagonists are useful as anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective agents, and in treating angina, cerebral spasm, glomerular nephritis, hepatitis, endotoxemia, uveitis, and allograft rejection .
Biological Activity
this compound hydrochloride, a derivative of glycine, has potential biological activities and pharmacological properties that may be beneficial in therapeutic applications.
GPR88 Agonism
Compounds similar to this compound hydrochloride can activate GPR88, a G-protein coupled receptor implicated in neurological functions. Activation of GPR88 has been linked to reduced alcohol consumption in animal models, suggesting potential applications in treating alcohol use disorders.
In Vitro Studies
In vitro studies have demonstrated that amino acid derivatives, including this compound hydrochloride, can influence anabolic hormone secretion and enhance physical performance during exercise. They are recognized for their ergogenic properties, which can help prevent exercise-induced muscle damage and improve mental performance under stress.
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been evaluated against various cancer cell lines. Certain derivatives exhibited significant antiproliferative activity across multiple cancer types, including lung and colon cancers.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and selectivity. The acetate ester group can undergo hydrolysis, releasing the active aminomethylcyclopropane moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[1-(aminomethyl)cyclopropyl]acetate with structurally related cyclopropane derivatives, emphasizing substituent effects, properties, and applications:
Key Observations:
Substituent-Driven Reactivity :
- Bromomethyl () and mercaptomethyl () groups enhance electrophilic and nucleophilic reactivity, respectively, enabling diverse synthetic modifications.
- Acetylthiomethyl () is critical in Montelukast sodium’s synthesis, demonstrating cyclopropane’s utility in drug scaffolds.
Physicochemical Properties :
- Brominated derivatives exhibit higher molecular weights and densities due to bromine’s atomic mass .
- Thiol-containing analogs (e.g., 2-[1-(mercaptomethyl)cyclopropyl]acetic acid) display lower melting points, likely due to weaker intermolecular forces compared to esters .
Toxicological Considerations: Limited toxicological data are available for most cyclopropane derivatives, with general precautions advised (e.g., use of gloves, ventilation) .
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate, also known as a cyclopropyl amide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- IUPAC Name : this compound
- CAS Number : 2230799-82-1
The compound features a cyclopropyl ring, an aminomethyl group, and an acetate ester, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The structural rigidity provided by the cyclopropyl ring may enhance the compound’s binding affinity and specificity towards various targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : This compound has been studied for its potential in treating various cancers. It acts as a modulator of nicotinamide phosphoribosyltransferase (NAMPT), which is involved in cellular energy metabolism and signaling pathways crucial for cancer progression .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against HIV-1 variants, particularly in cytoprotection assays .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, although detailed studies are still required to establish its efficacy and mechanisms in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated inhibition of NAMPT activity, leading to reduced cell proliferation in cancer cell lines. |
| Study 2 | Antiviral Activity | Showed effective inhibition of HIV-1 replication in vitro, with improved binding affinity to the reverse transcriptase enzyme. |
| Study 3 | Anti-inflammatory Effects | Indicated a reduction in pro-inflammatory cytokines in treated models, suggesting potential therapeutic applications in inflammatory diseases. |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that modifications to the cyclopropyl or aminomethyl groups can significantly influence its biological activity. For instance, variations in the length or branching of alkyl substituents on the aminomethyl group have been shown to enhance binding affinity and selectivity towards specific targets .
Q & A
Q. Basic: What are the key considerations for synthesizing Methyl 2-[1-(aminomethyl)cyclopropyl]acetate with optimal yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by functionalization. For example, mesylation of intermediates (e.g., using mesyl chloride in DCM with triethylamine as a base) is critical for activating the cyclopropane moiety. Hydrolysis steps (e.g., aqueous workup) and purification via recrystallization (e.g., using ethyl acetate/hexane) are essential to achieve ~58% yield, as demonstrated in analogous syntheses . Key parameters include reaction temperature control (e.g., 90°C for chlorination) and stoichiometric ratios of reagents like N-chlorosuccinimide (NCS).
Q. Advanced: How can conflicting literature reports on cyclopropane functionalization efficiency be reconciled?
- Methodological Answer : Discrepancies often arise from differences in catalysts or solvent systems. For instance, Tietze et al. highlight domino reactions for cyclopropane activation, while Hosokawa et al. emphasize palladium-catalyzed cross-coupling . Researchers should compare reaction kinetics (e.g., via HPLC monitoring) and characterize intermediates (e.g., using NMR to confirm cyclopropane ring stability under varying conditions). Adjusting steric hindrance (e.g., using bulkier amines) may mitigate side reactions .
Structural Characterization
Q. Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Key NMR signals include cyclopropane protons (δ ~1.2–1.5 ppm, multiplet) and the aminomethyl group (δ ~3.2 ppm, singlet). NMR should show cyclopropane carbons at δ ~20–25 ppm and the ester carbonyl at δ ~170 ppm .
- MS : The molecular ion peak (e.g., m/z 235 [M]) and fragmentation patterns (e.g., loss of CHOH at m/z 204) confirm the molecular formula .
Q. Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction provides bond angles (e.g., C(8)-C(10)-C(13) = 113.67°) and torsional parameters critical for confirming spatial arrangements. For example, the Cl(1)-C(8)-C(9) angle (108.40°) in related compounds validates cyclopropane ring strain effects . Discrepancies between calculated and observed spectra (e.g., in IR stretches) may indicate conformational flexibility, requiring DFT simulations for validation .
Biological Relevance
Q. Basic: How does the cyclopropyl group influence the biological activity of peptide analogs incorporating this compound?
- Methodological Answer : The cyclopropane imposes conformational rigidity, reducing peptide backbone flexibility. This enhances receptor binding selectivity, as seen in Hruby et al.'s studies on opioid peptides . To test this, incorporate the compound into model peptides (e.g., via solid-phase synthesis) and compare IC values against flexible analogs using receptor-binding assays .
Q. Advanced: What strategies mitigate metabolic instability of cyclopropane-containing peptides in in vivo studies?
- Methodological Answer : Introducing steric hindrance (e.g., methyl groups adjacent to the cyclopropane) or replacing labile esters (e.g., with tert-butyl esters) can reduce enzymatic cleavage. For example, Holy et al. demonstrated improved plasma stability by modifying the aminomethyl group to a bulkier tert-butylcarbamate derivative . Pharmacokinetic profiling (e.g., LC-MS/MS) should track metabolite formation .
Advanced Synthetic Methodologies
Q. How do modern catalytic methods improve cyclopropane functionalization efficiency?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu systems) enable regioselective C–H activation. For example, Yamamoto et al. achieved 89% yield in cyclopropane cross-couplings using chiral ligands to control stereochemistry . Compare catalytic systems via turnover frequency (TOF) measurements and screen for byproducts (e.g., ring-opened derivatives) using GC-MS .
Q. What computational tools aid in predicting cyclopropane reactivity for novel derivatives?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict ring strain energies and transition states for reactions like nucleophilic ring-opening. Tools like Gaussian or ORCA can model substituent effects on cyclopropane stability, guiding synthetic routes . Validate predictions with kinetic isotope effect (KIE) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
